molecular formula C19H17N3O4S B2656403 4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide CAS No. 1351589-41-7

4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide

Cat. No.: B2656403
CAS No.: 1351589-41-7
M. Wt: 383.42
InChI Key: WAQODGKSHBIDFK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
The compound 4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide (molecular formula: C₂₂H₂₂N₄O₅; molecular weight: 422.43 g/mol) features a morpholine-3-carboxamide core substituted with a benzyl group at the 4-position and a thiazole ring linked to a furan moiety at the N-terminus . This hybrid structure combines heterocyclic elements (thiazole, furan, morpholine) and a benzyl group, which are common in pharmaceuticals targeting enzymes or receptors.

Synthesis: Evidence suggests that analogous compounds are synthesized via acylation of thiazol-2-ylamine intermediates with chloroacetyl chloride, followed by reactions with morpholine and sulfur to introduce the thioxoacetamide group .

Properties

IUPAC Name

4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-17-11-25-10-15(22(17)9-13-5-2-1-3-6-13)18(24)21-19-20-14(12-27-19)16-7-4-8-26-16/h1-8,12,15H,9-11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQODGKSHBIDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The thiazole and furan rings are then coupled with a morpholine derivative through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Furanones

    Reduction: Dihydrothiazoles

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The thiazole and furan rings play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The following table highlights key structural differences and similarities between the target compound and related molecules:

Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target Compound (1351587-57-9) C₂₂H₂₂N₄O₅ 422.43 Benzyl-morpholine core; thiazole-furan substituent
BG15019 (1351587-57-9) C₂₂H₂₂N₄O₅ 422.43 Pyridazinone-ethyl group instead of thiazole-furan
N-(4-(2-((3-Methoxybenzyl)amino)... (923226-70-4) C₁₈H₁₆N₃O₄S 378.40 Methoxybenzyl substituent; lacks morpholine ring
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-... C₂₅H₁₆ClF₃N₂O₂S 508.92 Trifluoromethylphenyl-thiazolidinone; indole-carboxamide

Key Observations :

  • Morpholine vs. Pyridazinone: BG15019 () shares the same molecular formula as the target compound but replaces the thiazole-furan group with a pyridazinone-ethyl moiety.
  • Thiazole-Furan vs. Methoxybenzyl : Compound 923226-70-4 () retains the thiazole-carboxamide framework but incorporates a methoxybenzyl group instead of the benzyl-morpholine system. The absence of morpholine may reduce conformational flexibility.

Pharmacological and Physicochemical Properties

Though biological activity data (e.g., IC₅₀, solubility) are absent in the provided evidence, structural insights allow for informed hypotheses:

  • Solubility: The morpholine ring in the target compound may enhance water solubility compared to BG15019’s pyridazinone group, which is more hydrophobic .
  • Bioactivity : The thiazole-furan motif in the target compound could improve binding to enzymes like kinases or proteases, whereas trifluoromethyl groups () may enhance metabolic stability .

Biological Activity

4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a morpholine core substituted with a benzyl group and a thiazole-furan moiety. Its structural formula is represented as follows:

C18H18N2O3S\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (leukemia) cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Viable Cells at 20 µM (%) after 72 h
MCF-78.47 ± 0.1815.05
HeLa9.22 ± 0.1721.64
Jurkat4.64 ± 0.086.01

These results indicate a significant inhibitory effect on cell viability, particularly in Jurkat cells, suggesting that the compound may have a selective action against certain cancer types.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that it binds effectively to targets involved in tumor growth regulation, such as matrix metalloproteinases (MMPs). The binding energies observed in computational studies indicate strong interactions with MMP-2 and MMP-9, which are crucial in cancer metastasis.

Case Studies

  • Study on MCF-7 Cells : In a controlled experiment, treatment with varying concentrations of the compound demonstrated a dose-dependent decrease in viable cell numbers after both 48 and 72 hours of exposure. The IC50 value of approximately 8.47 µM indicates significant potency relative to standard chemotherapeutic agents.
  • HeLa Cell Line Analysis : Similar experiments conducted on HeLa cells revealed an IC50 value of 9.22 µM, with notable reductions in cell viability at higher concentrations over extended incubation periods.
  • Jurkat Cells : The most pronounced effects were observed in Jurkat cells, where an IC50 value of 4.64 µM was recorded, indicating that this compound may be particularly effective against hematological malignancies.

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